molecular formula C17H15NO5S2 B2494651 Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate CAS No. 2379976-74-4

Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2494651
CAS No.: 2379976-74-4
M. Wt: 377.43
InChI Key: JBDZTCADGVQTCV-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of such complex compounds often involves optimized versions of these synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene moieties may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate is unique due to its combination of furan, thiophene, and benzoate moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c1-22-17(19)12-4-6-15(7-5-12)25(20,21)18-10-14-9-13(11-24-14)16-3-2-8-23-16/h2-9,11,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDZTCADGVQTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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